Ro 60-0175 fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

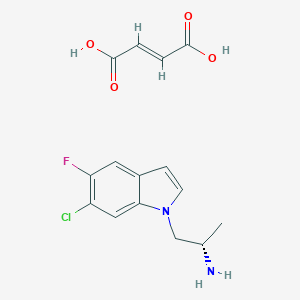

1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a member of the class of indoles that is 6-chloro-5-fluoroindole in which the hydrogen attached to the nitrogen has been replaced by a 2-aminopropyl group. It is a member of indoles, an organofluorine compound, an organochlorine compound and a primary amino compound.

作用機序

Target of Action

Ro 60-0175 fumarate is a potent and selective agonist for the 5-HT2C serotonin receptor subtype . This receptor is a part of the 5-HT2 receptor family that plays a significant role in the central nervous system, influencing mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound interacts with its target, the 5-HT2C receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and activation of the phospholipase C pathway .

Biochemical Pathways

The activation of the 5-HT2C receptor by this compound affects several biochemical pathways. The most notable is the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play crucial roles in the regulation of various cellular processes, including the release of calcium from intracellular stores .

Pharmacokinetics

This suggests that it is well-absorbed and can cross the blood-brain barrier. It is soluble in water and DMSO, which may influence its bioavailability .

Result of Action

The activation of the 5-HT2C receptor by this compound has been associated with various physiological effects. For instance, it has been shown to reduce cocaine self-administration and reinstatement induced by stressors and contextual cues . This suggests that this compound may have potential therapeutic applications in the treatment of addiction.

生化学分析

Biochemical Properties

Ro 60-0175 fumarate interacts with various biomolecules, primarily the 5-HT 2C receptors . It binds to these receptors with high affinity, triggering a series of biochemical reactions that lead to its observed effects .

Cellular Effects

This compound influences cell function by modulating the activity of 5-HT 2C receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the 5-HT 2C receptors . This binding can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the serotonin signaling pathway through its interaction with 5-HT 2C receptors

生物活性

Ro 60-0175 fumarate, a potent and selective agonist for the 5-HT2C receptor, has garnered significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for potential therapeutic applications.

Chemical Profile

This compound is chemically defined as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methyl ethylamine fumarate. It exhibits high selectivity for the 5-HT2C receptor, with pKi values indicating significant affinity compared to other serotonin receptor subtypes (Table 1) .

| Receptor Type | pKi Value |

|---|---|

| 5-HT2C | 9.0 |

| 5-HT2A | 7.5 |

| 5-HT1A | 5.4 |

| 5-HT6 | 5.2 |

| 5-HT7 | 5.6 |

Receptor Activation

Ro 60-0175 primarily activates the 5-HT2C receptors, which play a crucial role in modulating various neurophysiological processes, including mood regulation and appetite control. Studies have demonstrated that activation of these receptors can lead to hypolocomotion and sedative effects in animal models .

Neuroendocrine Effects

Research indicates that Ro 60-0175 can influence hormone secretion through mechanisms that may not solely depend on the activation of the 5-HT2C or 5-HT2A receptors . This suggests a complex interaction with neuroendocrine pathways that warrants further investigation.

Anxiety and Sedation Models

In behavioral assays, Ro 60-0175 has shown varied effects depending on the experimental conditions:

- Elevated Plus-Maze (EPM) : In this model, Ro 60-0175 decreased open arm exploration at doses of 1.0 µg, indicating anxiolytic-like behavior under certain conditions but also exhibiting locomotor suppression at higher doses .

- Social Interaction Tests : The compound reduced social interaction time in both high-light and low-light settings, suggesting a sedative rather than anxiogenic profile .

- Feeding Behavior : Ro 60-0175 has been shown to increase the latency to the first meal and reduce meal size in rats, indicating its potential role in appetite suppression .

Pharmacological Characterization

A series of experiments have characterized the pharmacodynamics of Ro 60-0175:

- Inhibition of Serotonin Neuron Firing : Ro 60-0175 was found to inhibit the firing of serotonin neurons in the dorsal raphe nucleus (DRN), an effect reversible by selective antagonists . This inhibition is indicative of its central nervous system activity.

- Fos Expression Studies : Increased Fos expression in GAD-positive neurons following Ro 60-0175 administration suggests that it may enhance GABAergic activity within serotonergic pathways .

科学的研究の応用

Neuropharmacological Research

Ro 60-0175 fumarate has been extensively studied for its effects on serotonin receptors, particularly the 5-HT2C subtype. The compound's selectivity (approximately 30-fold for 5-HT2C over 5-HT2A receptors) makes it a valuable tool for understanding serotonin's role in the central nervous system.

Research indicates that Ro 60-0175 has sedative-like effects without significant anxiolytic properties. In various animal models, it has been shown to reduce locomotion and social interaction, suggesting a potential application in studying anxiety and depression.

Case Study: Sedative Effects in Rodent Models

In a study conducted by Kennett et al. (2000), Ro 60-0175 was administered to rats at doses of 0.3 mg/kg to 3 mg/kg. The results indicated that:

- At doses above 0.5 mg/kg, Ro 60-0175 induced hypolocomotion.

- No significant anxiolytic effects were observed in the social interaction test.

These findings suggest that while Ro 60-0175 may not alleviate anxiety, it can induce sedation, making it useful in studies aimed at understanding sedative mechanisms.

Neuroendocrine Research

Ro 60-0175 has also been explored for its effects on neuroendocrine responses. In a study examining plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone, varying doses of Ro 60-0175 were found to significantly activate neuroendocrine pathways.

Table 2: Neuroendocrine Activation by Ro 60-0175

| Dose (mg/kg) | ACTH Response | Corticosterone Response |

|---|---|---|

| 0.0 | Baseline | Baseline |

| 2.5 | Significant Increase | Significant Increase |

| 5.0 | Greater Increase | Greater Increase |

This activation indicates the compound's potential utility in studying stress-related disorders and the neuroendocrine system's response to serotonergic modulation.

Implications for Psychiatric Disorders

Given its pharmacological profile, Ro 60-0175 may have therapeutic implications for conditions such as obesity, anxiety disorders, and depression due to its action on appetite regulation and mood modulation through serotonin pathways.

Case Study: Effects on Cocaine-Induced Behavior

Research by Craige and Unterwald (2013) demonstrated that Ro 60-0175 modulated cocaine-induced conditioned place preference in animal models, highlighting its potential as an adjunct treatment for substance use disorders.

特性

CAS番号 |

169675-09-6 |

|---|---|

分子式 |

C11H12ClFN2 |

分子量 |

226.68 g/mol |

IUPAC名 |

1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |

InChIキー |

XJJZQXUGLLXTHO-UHFFFAOYSA-N |

SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |

正規SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

ピクトグラム |

Irritant |

同義語 |

(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。